molecular formula C8H7BrFNO2 B12997876 Ethyl 5-bromo-6-fluoronicotinate

Ethyl 5-bromo-6-fluoronicotinate

Cat. No.: B12997876
M. Wt: 248.05 g/mol
InChI Key: RWZGKGCXIKXQTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-6-fluoronicotinate can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl or heteroaryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as ethanol or water .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-fluoronicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-6-chloronicotinate
  • Ethyl 5-bromo-6-iodonicotinate
  • Ethyl 5-bromo-6-methylnicotinate

Uniqueness

Ethyl 5-bromo-6-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The fluorine atom, in particular, enhances the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery and development .

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

ethyl 5-bromo-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3

InChI Key

RWZGKGCXIKXQTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)F)Br

Origin of Product

United States

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